Fagopyritol A1, chemically known as 3-O-alpha-D-galactopyranosyl-D-chiro-inositol, is a galactosyl cyclitol derived from D-chiro-inositol. It is primarily found in buckwheat (Fagopyrum esculentum) seeds and is part of a larger group of compounds known as fagopyritols, which are characterized by their galactosylated inositol structures. These compounds have garnered attention due to their potential health benefits, particularly in the context of diabetes management.
Fagopyritol A1 is predominantly sourced from buckwheat seeds, where it is synthesized along with other related compounds during seed maturation. Buckwheat is cultivated widely for its nutritional value and health benefits, particularly in Eastern Asia and parts of Europe. The extraction of fagopyritols from buckwheat involves various methods, including solvent extraction and chromatography techniques to isolate and purify these compounds from the plant material .
Fagopyritol A1 belongs to the class of carbohydrates known as cyclitols, specifically categorized as galactosyl cyclitols. It is a type of glycoside formed by the attachment of a galactose molecule to D-chiro-inositol. This classification highlights its structural characteristics and functional properties within biological systems.
The synthesis of fagopyritol A1 can be achieved through glycosylation reactions involving D-chiro-inositol as a substrate. One common method involves the use of 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate as the glycosyl donor. The reaction typically employs a diequatorial diol precursor, specifically 1,4,5,6-tetra-O-benzoyl-D-chiro-inositol, which is readily obtained from D-chiro-inositol .
During the synthesis process, the reaction conditions such as temperature, solvent choice, and catalyst presence are critical for achieving high yields and purity. The reaction is monitored using techniques like thin-layer chromatography to ensure completion and to assess the formation of by-products.
Fagopyritol A1 has a specific molecular structure characterized by its galactose moiety linked to D-chiro-inositol. The structural formula can be represented as follows:
This structure indicates that it contains twelve carbon atoms, twenty-two hydrogen atoms, and ten oxygen atoms.
The molecular weight of fagopyritol A1 is approximately 342.3 g/mol. Its stereochemistry is significant for its biological activity, with specific configurations at the anomeric carbon influencing its interactions with biological receptors.
Fagopyritol A1 participates in various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions. For instance, treatment with acid or α-galactosidase can lead to the release of D-chiro-inositol and galactose units .
The hydrolysis process can be analyzed using gas chromatography-mass spectrometry (GC-MS), which allows for the identification and quantification of the resulting monomeric components. This analytical approach provides insights into the stability and reactivity of fagopyritol A1 under different conditions.
Fagopyritol A1 exhibits several biological activities that are beneficial for metabolic health. It has been shown to enhance insulin sensitivity and improve glucose metabolism in various studies involving diabetic models .
Research indicates that fagopyritols may influence insulin signaling pathways by mimicking insulin action or enhancing glucose uptake in peripheral tissues. This mechanism is particularly relevant in the context of non-insulin-dependent diabetes mellitus.
Fagopyritol A1 appears as a white powder when isolated and purified. It is soluble in water due to its polar nature but may exhibit limited solubility in organic solvents.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm its structural integrity during synthesis and purification processes .
Fagopyritol A1 has potential applications in nutrition and medicine due to its beneficial effects on glucose metabolism. It has been studied for its role in managing blood sugar levels among individuals with type 2 diabetes . Additionally, it may serve as a functional ingredient in dietary supplements aimed at improving metabolic health.
Research continues to explore its efficacy and mechanisms further, with potential implications for developing new therapeutic strategies targeting metabolic disorders associated with insulin resistance.
The molecular architecture of fagopyritol A1 was definitively resolved through comprehensive ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy. These analyses established fagopyritol A1 as O-α-D-galactopyranosyl-(1→3)-D-chiro-inositol, characterized by an α-glycosidic linkage connecting the anomeric carbon (C1) of the galactopyranose unit to the hydroxyl group at position C3 of the D-chiro-inositol cyclitol ring. The NMR data revealed distinct chemical shifts for key protons: the anomeric proton of galactose resonated near δ 5.35 ppm (characteristic of α-configuration), while cyclitol ring protons exhibited shifts between δ 3.2–4.2 ppm. Carbon resonances further confirmed the linkage, with the anomeric carbon of galactose at ~δ 101 ppm and the C3 carbon of D-chiro-inositol downfield-shifted due to glycosylation. This NMR fingerprint provides an unambiguous identifier for fagopyritol A1 and differentiates it from other inositol derivatives [2] [3] [7].
Fagopyritol A1 and fagopyritol B1 (O-α-D-galactopyranosyl-(1→2)-D-chiro-inositol) are structural isomers whose biological functions diverge due to their distinct glycosidic linkage positions. While both compounds share identical molecular formulas (C₁₂H₂₂O₁₁) and core constituents (D-galactose + D-chiro-inositol), their NMR profiles differ critically:
Table 1: Structural Differentiation of Fagopyritol A1 and B1
Structural Feature | Fagopyritol A1 | Fagopyritol B1 |
---|---|---|
Systematic Name | O-α-D-Galactopyranosyl-(1→3)-D-chiro-inositol | O-α-D-Galactopyranosyl-(1→2)-D-chiro-inositol |
Glycosidic Linkage | α(1→3) | α(1→2) |
Attachment Site on D-chiro-inositol | C3 hydroxyl | C2 hydroxyl |
Key NMR Anomeric Proton Shift | ~δ 5.35 ppm | Distinct downfield shift reported |
Mass spectrometry, particularly of trimethylsilyl (TMS) derivatives, provides a robust method for distinguishing fagopyritol A1 from its isomer B1. Both compounds yield similar electron ionization (EI) mass spectra due to their identical mass-to-charge ratios for molecular ions. However, their fragmentation patterns exhibit diagnostic differences:
Table 2: Mass Spectrometric Differentiation of TMS-Derivatized Fagopyritols
Mass Spectral Feature | Fagopyritol A1 (TMS) | Fagopyritol B1 (TMS) | Diagnostic Significance |
---|---|---|---|
Molecular Ion [M]⁺ (approx.) | m/z 919 (Hex⁴-Inos⁺ TMS derivative) | m/z 919 (Hex⁴-Inos⁺ TMS derivative) | Same molecular mass |
Key Fragment Ions | m/z 305, 318, 319 | m/z 305, 318, 319 | Common fragments |
Abundance Ratio m/z 305/318 | Lower value | Higher value | Distinguishes A1 from B1 |
Abundance Ratio m/z 318/319 | Characteristic value A | Characteristic value B ≠ A | Primary identifier for linkage position isomerism |
Direct crystallographic data for fagopyritol A1 remains limited. However, insights into its conformational behavior can be inferred from enzymatic studies and analogies with related systems. The enzyme galactinol synthase (GolS) in buckwheat (Fagopyrum esculentum) catalyzes the synthesis of fagopyritol A1 using UDP-galactose (UDP-Gal) as the galactosyl donor and D-chiro-inositol as the acceptor. Specifically, the isoform FeGolS-2 exhibits multifunctional activity, synthesizing both fagopyritol A1 and B1. The enzymatic catalysis imposes strict stereochemical constraints, implying that fagopyritol A1 adopts a conformation compatible with the active site architecture of FeGolS-2. This active site likely positions UDP-Gal and D-chiro-inositol such that nucleophilic attack by the C3 hydroxyl of the inositol on the anomeric carbon of galactose is favored for A1 formation. Computational modeling based on the known structures of GolS enzymes and their substrates suggests that the α(1→3) linkage in fagopyritol A1 results in a distinct spatial orientation of the galactose relative to the inositol ring compared to the α(1→2) linkage in fagopyritol B1. This conformational difference is biologically significant, as fagopyritol A1, but not B1, closely mimics the structure of an insulin second messenger [1] [9] [10].
The precise α(1→3) galactosyl-D-chiro-inositol structure of fagopyritol A1 underpins its potential bioactivity. It is isosteric with the putative insulin mediator 2-amino-2-deoxy-α-D-galactopyranosyl-(1→3)-D-chiro-inositol (where the C2' hydroxyl of galactose is replaced by an amino group). This structural mimicry suggests fagopyritol A1 may interact with components of the insulin signaling pathway. Deficiencies in D-chiro-inositol-containing inositol phosphoglycans (IPGs), proposed mediators of insulin action, are associated with insulin resistance in Non-Insulin Dependent Diabetes Mellitus (NIDDM) and Polycystic Ovary Syndrome (PCOS). The structural similarity positions fagopyritol A1 as a potential natural compound of interest for modulating insulin signaling pathways, although direct pharmacological evidence requires further investigation [1].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: